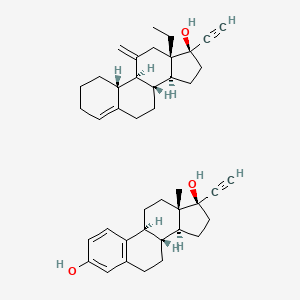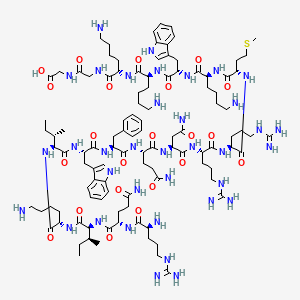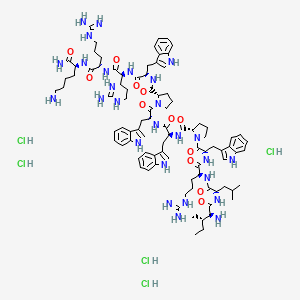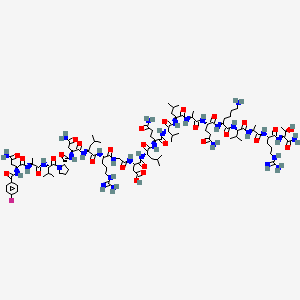
Fba-A20fmdv2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FBA-A20FMDV2 is a synthetic peptide derived from the foot-and-mouth disease virus. It is a 20-mer peptide that exhibits high selectivity and affinity for the tumour-related αvβ6 integrin. This peptide can compete with extracellular ligands for the crucial RGD binding site, making it a promising αvβ6-specific inhibitor for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FBA-A20FMDV2 involves solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized by sequentially adding amino acids to a growing chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using automated peptide synthesizers. The process involves the same SPPS techniques but on a larger scale, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
FBA-A20FMDV2 undergoes various chemical reactions, including:
PEGylation: The incorporation of poly(ethylene glycol) chains to improve pharmacokinetic properties.
Radiolabeling: Conjugation with radioactive isotopes like fluorine-18 for positron emission tomography (PET) imaging.
Common Reagents and Conditions
PEGylation: Uses reagents like N-hydroxysuccinimide (NHS) esters of poly(ethylene glycol) under mild conditions.
Radiolabeling: Involves the use of 4-[18F]fluorobenzoic acid under controlled conditions.
Major Products
PEGylated this compound: Enhanced stability and pharmacokinetic properties.
Radiolabeled this compound: Used for imaging applications.
Scientific Research Applications
FBA-A20FMDV2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying integrin-ligand interactions.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored as a potential therapeutic agent for targeting αvβ6 integrin in cancer.
Industry: Utilized in the development of diagnostic imaging agents for cancer detection.
Mechanism of Action
FBA-A20FMDV2 exerts its effects by binding to the αvβ6 integrin with high affinity and selectivity. This binding competes with extracellular ligands for the RGD binding site, inhibiting integrin-mediated signaling pathways. The peptide’s interaction with αvβ6 integrin triggers the release of latent transforming growth factor-beta (TGFβ), which plays a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
A20FMDV2: The parent peptide from which FBA-A20FMDV2 is derived.
[18F]FB-A20FMDV2: A radiolabeled version used for PET imaging.
PEGylated A20FMDV2: Modified with poly(ethylene glycol) chains for improved stability.
Uniqueness
This compound is unique due to its specific modifications, such as fluorobenzoylation and PEGylation, which enhance its stability, pharmacokinetic properties, and imaging capabilities. These modifications make it a versatile tool for both therapeutic and diagnostic applications .
Properties
Molecular Formula |
C100H167FN32O28 |
|---|---|
Molecular Weight |
2284.6 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(4-fluorobenzoyl)amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C100H167FN32O28/c1-45(2)38-62(89(152)115-51(13)80(143)120-60(30-32-69(103)135)85(148)122-58(22-17-18-34-102)86(149)129-75(48(7)8)96(159)117-52(14)81(144)119-59(24-20-36-113-100(110)111)87(150)132-78(54(16)134)79(107)142)128-97(160)76(49(9)10)130-88(151)61(31-33-70(104)136)123-92(155)64(40-47(5)6)126-94(157)67(43-74(140)141)118-73(139)44-114-84(147)57(23-19-35-112-99(108)109)121-91(154)63(39-46(3)4)125-93(156)66(42-72(106)138)127-95(158)68-25-21-37-133(68)98(161)77(50(11)12)131-82(145)53(15)116-90(153)65(41-71(105)137)124-83(146)55-26-28-56(101)29-27-55/h26-29,45-54,57-68,75-78,134H,17-25,30-44,102H2,1-16H3,(H2,103,135)(H2,104,136)(H2,105,137)(H2,106,138)(H2,107,142)(H,114,147)(H,115,152)(H,116,153)(H,117,159)(H,118,139)(H,119,144)(H,120,143)(H,121,154)(H,122,148)(H,123,155)(H,124,146)(H,125,156)(H,126,157)(H,127,158)(H,128,160)(H,129,149)(H,130,151)(H,131,145)(H,132,150)(H,140,141)(H4,108,109,112)(H4,110,111,113)/t51-,52-,53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-,78-/m0/s1 |
InChI Key |
LXFYUKLDFCXXMA-ZIKCCIOVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


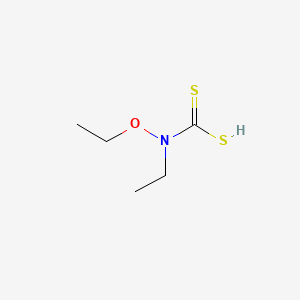
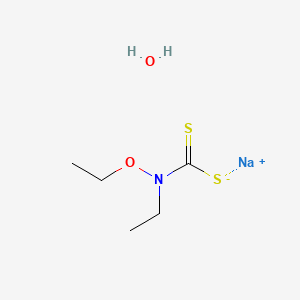


![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
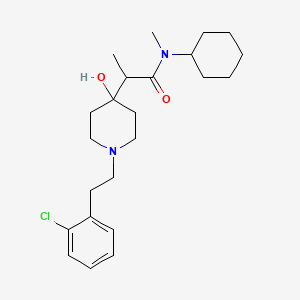
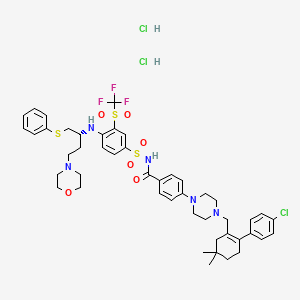
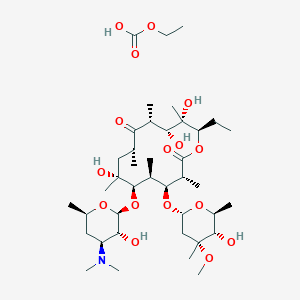
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)
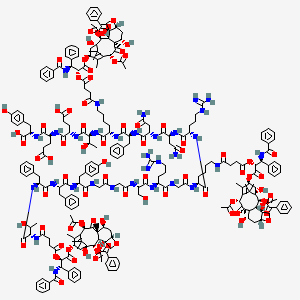
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B10858678.png)
